molecular formula C9H6BrN3O B11863557 (NZ)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine

(NZ)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine

Cat. No.: B11863557
M. Wt: 252.07 g/mol
InChI Key: YKZDSVHVOYVKBV-DXNYSGJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NZ)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine typically involves the reaction of 5-bromoquinazoline with hydroxylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

    Substitution: The bromine atom in the quinazoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinazoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

(NZ)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (NZ)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromoquinazolin-8-yl)methanamine: A related compound with similar structural features but different functional groups.

    Quinazoline N-oxide derivatives: Compounds with an oxidized quinazoline ring.

    Substituted quinazoline derivatives: Various derivatives with different substituents on the quinazoline ring.

Uniqueness

(NZ)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

(NZ)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine

InChI

InChI=1S/C9H6BrN3O/c10-8-2-1-6(3-13-14)9-7(8)4-11-5-12-9/h1-5,14H/b13-3-

InChI Key

YKZDSVHVOYVKBV-DXNYSGJVSA-N

Isomeric SMILES

C1=CC(=C2C=NC=NC2=C1/C=N\O)Br

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1C=NO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.